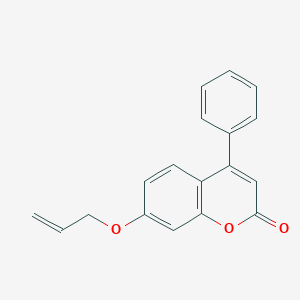

![molecular formula C21H21FN2O2 B4665353 1-{[1-(4-fluorobenzoyl)-4-piperidinyl]carbonyl}indoline](/img/structure/B4665353.png)

1-{[1-(4-fluorobenzoyl)-4-piperidinyl]carbonyl}indoline

Descripción general

Descripción

1-{[1-(4-fluorobenzoyl)-4-piperidinyl]carbonyl}indoline, also known as WIN 55,212-2, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. It was first synthesized in 1993 by researchers at Sterling Winthrop Inc. and has since been the subject of numerous studies investigating its pharmacological properties.

Aplicaciones Científicas De Investigación

Antimalarial Activity

The structurally related 1,4-disubstituted piperidines have been studied for their selectivity against resistant strains of Plasmodium falciparum, the parasite responsible for malaria . The presence of the fluorobenzoyl group in compounds like AKOS003401898 suggests potential for high selectivity and efficacy in antimalarial activity. Further research could explore the specific antimalarial properties of this compound.

COX-2 Inhibition for Anti-inflammatory Applications

Compounds with a fluorobenzoyl moiety have been investigated as building blocks for designing cyclooxygenase-2 (COX-2) inhibitors . These inhibitors have significant potential in the development of anti-inflammatory drugs. AKOS003401898 could be a candidate for synthesizing novel COX-2 inhibitors with improved pharmacological profiles.

Cancer Research

Indole derivatives, which are structurally similar to AKOS003401898, have been explored for their biological potential, including anti-HIV activity . Given the structural similarity, AKOS003401898 may also possess anti-cancer properties that could be harnessed in oncological research.

Drug Design and Synthesis

The compound’s structure, featuring a piperidine ring and a fluorobenzoyl group, is conducive to drug design and synthesis applications. It could serve as a precursor or intermediate in the synthesis of more complex molecules with therapeutic potential .

Radiopharmaceuticals

The fluorine atom present in the fluorobenzoyl group makes AKOS003401898 a potential candidate for the development of radiopharmaceuticals. Fluorine-18 labeled compounds are particularly valuable in positron emission tomography (PET) imaging .

Interdisciplinary Research Impact

The compound’s potential for contributing to interdisciplinary research, particularly in areas where chemistry intersects with biology and medicine, could be significant. It may enhance the technological impact of scientific research by serving as a model compound in studies exploring the correlation between chemical structure and biological activity .

Single-Cell Genomics

While not directly related, the advancement of single-cell RNA sequencing (scRNA-seq) in fields like cancer and stem cell research could benefit from small molecules like AKOS003401898 that may influence gene expression patterns .

Material Science

Though not directly linked to AKOS003401898, the creation of new materials such as ‘glassy gels’ demonstrates the potential for novel compounds to contribute to material science, particularly in the development of hard, durable materials with unique properties .

Propiedades

IUPAC Name |

2,3-dihydroindol-1-yl-[1-(4-fluorobenzoyl)piperidin-4-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN2O2/c22-18-7-5-16(6-8-18)20(25)23-12-9-17(10-13-23)21(26)24-14-11-15-3-1-2-4-19(15)24/h1-8,17H,9-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTDNYYHWYJBNSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N2CCC3=CC=CC=C32)C(=O)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

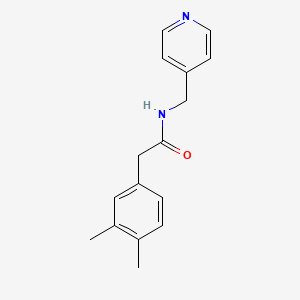

![butyl 4-[(phenylacetyl)amino]benzoate](/img/structure/B4665271.png)

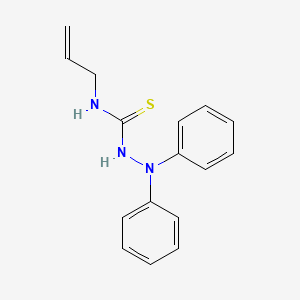

![methyl 5-[(dimethylamino)carbonyl]-2-{[(2-hexanoylhydrazino)carbonothioyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4665278.png)

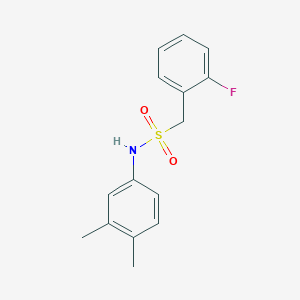

![4-{2-[(2-ethylphenyl)amino]-1,3-thiazol-4-yl}phenol](/img/structure/B4665284.png)

![N-[3-(4-morpholinyl)propyl]-2-(3-propoxyphenyl)-4-quinolinecarboxamide](/img/structure/B4665305.png)

![1-{3-[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]acryloyl}piperidine](/img/structure/B4665312.png)

![N-[1-(2-methoxyphenyl)ethyl]-2-(2-thienyl)acetamide](/img/structure/B4665318.png)

![1-benzyl-4-[(4-chloro-2-methylphenoxy)acetyl]piperazine](/img/structure/B4665324.png)

![N-[4-(difluoromethoxy)-2-methylphenyl]-2-{[4-(2-naphthyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4665335.png)

![8,9-dimethyl-7-[2-(4-morpholinyl)ethyl]-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4665356.png)

![methyl 2-{[(2-{[(4-fluorobenzyl)thio]acetyl}hydrazino)carbonothioyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4665362.png)